BenchChemオンラインストアへようこそ!

(S)-1-Boc-3-hydroxypiperidine

Chiral Resolution Biocatalysis Ibrutinib

This (S)-enantiomer is the essential chiral building block for ibrutinib—generic substitution with racemic or (R)-isomer compromises API stereochemistry and violates ICH Q6A mandates. Our material, produced via scalable biocatalysis, achieves >99% ee with validated HPLC/GC methods for (R)-isomer quantification. Ideal for BTK inhibitor, PROTAC, and P2X7 antagonist programs. Procure with confidence from a supply chain that prioritizes chiral purity as a regulatory requirement, not an option.

Molecular Formula C10H19NO3
Molecular Weight 201.26 g/mol
CAS No. 143900-44-1
Cat. No. B1674238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-Boc-3-hydroxypiperidine
CAS143900-44-1
Synonyms(S)-1-Boc-3-hydroxypiperidine;  (S)-1-Boc-3-piperidinol
Molecular FormulaC10H19NO3
Molecular Weight201.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)O
InChIInChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-6-4-5-8(12)7-11/h8,12H,4-7H2,1-3H3/t8-/m0/s1
InChIKeyUIJXHKXIOCDSEB-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Procurement Insight: (S)-1-Boc-3-hydroxypiperidine (CAS 143900-44-1) as a Critical Chiral Intermediate for BTK Inhibitor Synthesis


(S)-1-Boc-3-hydroxypiperidine (CAS 143900-44-1), also known as (S)-N-Boc-3-hydroxypiperidine (S-NBHP), is a chiral piperidine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group at the nitrogen and a stereodefined (S)-hydroxyl group at the C3 position [1]. This compound serves as an essential chiral building block in the synthesis of numerous biologically active molecules, most notably as a key intermediate for the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib (Imbruvica), which is approved for the treatment of B-cell malignancies including mantle cell lymphoma and chronic lymphocytic leukemia . Its defined stereochemistry is non-negotiable for downstream pharmaceutical activity, distinguishing it from its racemic counterpart or the (R)-enantiomer (CAS 143900-43-0) .

Risk Analysis: Why Substituting (S)-1-Boc-3-hydroxypiperidine with Racemic or Incorrect Enantiomer Compromises API Quality


Generic substitution of (S)-1-Boc-3-hydroxypiperidine with its racemic mixture (1-Boc-3-hydroxypiperidine, CAS 85275-45-2) or the (R)-enantiomer (CAS 143900-43-0) is not scientifically viable for pharmaceutical applications where stereochemistry dictates biological activity. The presence of the undesired (R)-isomer acts as an impurity that can significantly impact the chiral purity of the final active pharmaceutical ingredient (API), potentially altering its efficacy, safety profile, or pharmacokinetic properties [1]. For instance, in the synthesis of ibrutinib, only the (S)-enantiomer of the piperidine core yields the correct stereoconfiguration for potent and selective BTK inhibition [2]. Regulatory guidelines (ICH Q6A) mandate strict control over stereoisomeric impurities in new drug substances, making the procurement of high enantiomeric excess material a critical quality requirement rather than an optional specification [3].

Comparative Data: Quantifying the Performance and Purity Advantages of (S)-1-Boc-3-hydroxypiperidine


Enantiomeric Purity: >99% ee Achievable via Biocatalytic Reduction, Critical for API Synthesis

In the synthesis of (S)-N-boc-3-hydroxypiperidine (S-NBHP) from 1-boc-3-piperidinone, a biocatalytic approach using a recombinant E. coli whole-cell system achieved an enantiomeric excess (ee) of >99% [1]. In contrast, a traditional chemical resolution method for the same compound, while providing optically active material, is reported to suffer from low overall yield and higher cost . The >99% ee value represents a quantifiable benchmark for procurement, ensuring that the material is suitable for producing high-purity API with minimal stereoisomeric impurity burden.

Chiral Resolution Biocatalysis Ibrutinib Stereoselectivity

Synthetic Efficiency: Biocatalytic Route Delivers 96.2% Conversion and High Space-Time Yield vs. Traditional Methods

A whole-cell biocatalytic process using recombinant E. coli achieved a conversion of 96.2% of 1-boc-3-piperidinone to (S)-N-boc-3-hydroxypiperidine within 3 hours, corresponding to a space-time yield of 774 g L⁻¹ d⁻¹ [1]. This performance starkly contrasts with a reported 13-step chemical asymmetric synthesis route, which achieved only a 35% overall yield . The biocatalytic approach demonstrates a quantifiable advantage in process efficiency, reducing raw material and labor costs while minimizing waste, which aligns with green chemistry principles.

Biocatalysis Process Chemistry Green Chemistry Yield

Analytical Differentiation: Validated Normal-Phase HPLC Method Quantifies (R)-Isomer Impurity for QC Release

A validated normal-phase HPLC method using a Chiralpak IC-3 column was developed to specifically quantify the (R)-1-Boc-3-hydroxypiperidine impurity in (S)-1-Boc-3-hydroxypiperidine samples [1]. The method was qualified for specificity, accuracy, linearity, and precision, enabling precise determination of the unwanted enantiomer [1]. This provides a robust analytical tool for QC release, ensuring that procured material meets strict chiral purity specifications. Commercial vendors typically offer the compound at ≥98.0% purity by GC or HPLC , but the validated method offers a more specific and sensitive approach for enantiomeric impurity quantification.

Chiral HPLC Quality Control Impurity Profiling Analytical Method Validation

Verified Applications: Where (S)-1-Boc-3-hydroxypiperidine Delivers Proven Value Based on Comparative Evidence


Synthesis of Ibrutinib and Other BTK Inhibitors Requiring High Chiral Purity

The primary and most critical application is as a key chiral intermediate in the synthesis of ibrutinib, a BTK inhibitor approved for various B-cell malignancies . The evidence for >99% ee achievability via biocatalysis [1] and the availability of validated methods for quantifying the (R)-isomer impurity [2] make this compound uniquely suited for pharmaceutical manufacturing where regulatory compliance and API purity are paramount. Procurement for this application demands material with verifiable chiral purity to ensure the correct stereochemistry of the final drug molecule.

Development of P2X7 Receptor Antagonists and Other CNS-Targeted Piperidine Derivatives

The compound is used in the preparation of antagonists of the human P2X7 receptor, a target implicated in inflammatory and neurological conditions . The defined (S)-stereochemistry is crucial for the biological activity of these antagonists. The high enantiomeric purity and the established analytical methods for quality control [1] provide researchers with confidence in the reproducibility of their synthetic outcomes, which is essential for SAR studies and lead optimization.

Construction of PROTAC Molecules and Advanced Bioconjugates

The presence of a free hydroxyl group on a chiral piperidine scaffold makes (S)-1-Boc-3-hydroxypiperidine a versatile building block for synthesizing PROTAC (Proteolysis Targeting Chimera) molecules . The hydroxyl group serves as a conjugation handle for attaching linkers that recruit E3 ubiquitin ligases. The high stereochemical purity of the building block ensures that the resulting PROTACs are diastereomerically pure, which is critical for their specific binding and degradation activity.

Asymmetric Synthesis of Antiviral and Anticancer Agents

Beyond ibrutinib, (S)-1-Boc-3-hydroxypiperidine is employed in the asymmetric synthesis of various other antiviral and anticancer APIs . The demonstrated synthetic efficiency of the biocatalytic route [1] provides a cost-effective and scalable source of this chiral intermediate, enabling the exploration of novel drug candidates containing a chiral 3-hydroxypiperidine motif. The availability of a validated analytical method [2] ensures that the starting material's quality does not confound biological assay results.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-1-Boc-3-hydroxypiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.